molecular formula C11H14ClN B3232234 (R)-3-(4-Chlorophenyl)piperidine CAS No. 1335689-11-6

(R)-3-(4-Chlorophenyl)piperidine

Cat. No.: B3232234
CAS No.: 1335689-11-6
M. Wt: 195.69 g/mol
InChI Key: GLXKIKPTKUQMAP-JTQLQIEISA-N
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Description

®-3-(4-Chlorophenyl)piperidine is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a 4-chlorophenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Chlorophenyl)piperidine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring.

    Chlorination: The piperidine ring is then chlorinated to introduce the 4-chlorophenyl group.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for ®-3-(4-Chlorophenyl)piperidine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

    Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.

    High-Performance Liquid Chromatography (HPLC): For the separation and purification of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Chlorophenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The 4-chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxides: From oxidation reactions.

    Reduced Derivatives: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

®-3-(4-Chlorophenyl)piperidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds.

    Pharmacology: It is studied for its potential effects on neurotransmitter systems and its role as a ligand for certain receptors.

    Biological Research: It is used in studies related to its biological activity and potential therapeutic applications.

    Industrial Applications: It is used in the synthesis of other chemical compounds and intermediates.

Mechanism of Action

The mechanism of action of ®-3-(4-Chlorophenyl)piperidine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, influencing neurotransmitter release and uptake. This interaction can modulate various physiological processes, making it a compound of interest in neuropharmacology.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(4-Chlorophenyl)piperidine: The enantiomer of ®-3-(4-Chlorophenyl)piperidine.

    4-(4-Chlorophenyl)piperidine: A non-chiral analog.

    3-(4-Chlorophenyl)pyrrolidine: A structurally similar compound with a pyrrolidine ring.

Uniqueness

®-3-(4-Chlorophenyl)piperidine is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer and other similar compounds. Its specific interaction with molecular targets also distinguishes it from other piperidine derivatives.

Properties

IUPAC Name

(3R)-3-(4-chlorophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXKIKPTKUQMAP-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(4-Chlorophenyl)piperidine
Reactant of Route 2
(R)-3-(4-Chlorophenyl)piperidine
Reactant of Route 3
(R)-3-(4-Chlorophenyl)piperidine
Reactant of Route 4
(R)-3-(4-Chlorophenyl)piperidine
Reactant of Route 5
(R)-3-(4-Chlorophenyl)piperidine
Reactant of Route 6
(R)-3-(4-Chlorophenyl)piperidine

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